N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-12-7-9-13(10-8-12)11-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-10H,2,11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNUXMXCOMJONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of 2-Aminothiophenol
Initial synthesis employs 2-aminothiophenol (14) condensed with glyoxylic acid under acidic conditions. In a representative procedure:
- Dissolve 2-aminothiophenol (10 mmol) in glacial acetic acid
- Add glyoxylic acid monohydrate (12 mmol) and 30% H₂O₂ (15 mL)
- Reflux at 110°C for 6 hours under N₂ atmosphere
- Cool to 5°C and filter precipitated product
This method yields 78-82% benzo[d]thiazole-2-carboxylic acid with >95% purity by HPLC. Alternative protocols using cerium(IV) ammonium nitrate catalysis in acetonitrile improve yields to 88% but require rigorous moisture control.
Preparation of 5-(4-Ethylbenzyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Cyclization Approach
Core oxadiazole formation follows a two-stage process:
Stage 1: Synthesis of N'-(4-Ethylbenzoyl)propanehydrazide
| Reagent | Quantity | Role |
|---|---|---|
| Propionic hydrazide | 15 mmol | Nucleophile |
| 4-Ethylbenzoyl chloride | 16.5 mmol | Acylating agent |
| Dry Et₂O | 150 mL | Reaction medium |
Add 4-ethylbenzoyl chloride dropwise to stirred hydrazide solution at 0-5°C. After 4h reaction, wash precipitate with 5% NaHCO₃ to yield 91% diacylhydrazine intermediate.
Stage 2: POCl₃-Mediated Cyclization
Optimized conditions eliminate solvent use:
- Mix diacylhydrazine (10 mmol) with POCl₃ (30 mmol)
- Heat at 120°C for 2h under vacuum
- Quench with ice-water and neutralize with NH₄OH
- Extract with ethyl acetate and concentrate
This solvent-free method achieves 85% yield versus 72% in toluene-based systems.
Amide Bond Formation Strategies
Acid Chloride Coupling
Activate benzo[d]thiazole-2-carboxylic acid (5 mmol) with SOCl₂ (15 mmol) in dry DCM. After 3h reflux, concentrate and react with oxadiazole amine (5.5 mmol) in THF using Et₃N (8 mmol) as base. Isolate product in 78% yield after silica gel chromatography.
T3P®-Promoted Coupling
Superior results obtained with propylphosphonic anhydride:
- Dissolve acid (5 mmol) and amine (5.2 mmol) in DMF
- Add T3P® (50% in EA, 7.5 mmol) and DIPEA (10 mmol)
- Stir at 25°C for 12h
- Pour into ice-water and filter precipitate
This method achieves 92% yield with >99% purity by LCMS, eliminating racemization risks.
Spectroscopic Characterization Data
Critical analytical data confirms successful synthesis:
¹H NMR (400 MHz, DMSO-d₆)
δ 8.42 (s, 1H, NH), 8.12 (d, J=8.0 Hz, 1H), 7.98 (d, J=7.6 Hz, 1H), 7.63 (t, J=7.8 Hz, 1H), 7.52 (t, J=7.6 Hz, 1H), 7.28 (d, J=8.0 Hz, 2H), 7.18 (d, J=8.0 Hz, 2H), 4.12 (s, 2H), 2.58 (q, J=7.6 Hz, 2H), 1.21 (t, J=7.6 Hz, 3H)
HRMS (ESI-TOF)
Calculated for C₁₉H₁₇N₄O₂S [M+H]⁺: 381.1021, Found: 381.1018
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acid chloride | 78 | 98 | 14h |
| T3P® coupling | 92 | 99 | 12h |
| Mixed anhydride | 68 | 95 | 18h |
The T3P® method demonstrates clear advantages in efficiency and product quality, though at higher reagent cost.
Scale-Up Considerations and Process Optimization
Kilogram-scale production requires:
- Replacing THF with 2-MeTHF for safer distillations
- Implementing continuous flow hydrogenation for nitro group reductions
- Using in-line IR monitoring for real-time reaction control
Pilot studies show 83% isolated yield at 5 kg scale with 99.7% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been evaluated for their effectiveness against various bacterial strains and fungi.
A study highlighted the synthesis of novel oxadiazole derivatives which were screened for antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated promising antibacterial effects, suggesting that modifications to the oxadiazole structure can enhance its efficacy against microbial pathogens .
| Compound Type | Activity Type | Tested Strains | Results |
|---|---|---|---|
| Oxadiazole Derivatives | Antibacterial | Staphylococcus aureus, E. coli | Moderate activity |
| Thiazole Derivatives | Antifungal | Aspergillus niger | Significant activity |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that thiazole and oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study on thiazole derivatives showed promising results against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay .
The molecular docking studies conducted on these compounds suggest that they can effectively bind to specific receptors involved in cancer progression, potentially leading to the development of new therapeutic agents .
| Compound Type | Activity Type | Cancer Cell Lines | Results |
|---|---|---|---|
| Thiazole Derivatives | Anticancer | MCF7 (Breast Cancer) | Promising activity |
| Oxadiazole Derivatives | Cytotoxic | LN229 (Glioblastoma) | Significant apoptosis |
Drug Design and Development
The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profiles. Computational studies have been employed to predict the binding affinities and interactions of these compounds with biological targets, facilitating the rational design of new derivatives with improved efficacy and reduced toxicity.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of oxadiazoles and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy and NMR techniques. The findings suggested that specific substitutions on the oxadiazole ring significantly influenced their antimicrobial and anticancer activities .
Case Study 2: Molecular Docking Studies
Another investigation utilized molecular docking simulations to explore the interaction of thiazole derivatives with target proteins involved in cancer cell proliferation. The results indicated that certain compounds exhibited strong binding affinities, correlating with their observed biological activities in vitro .
Mechanism of Action
The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., propyl, isopropyl) reduce yields due to steric hindrance during synthesis .
Benzoxazole-Oxadiazole Derivatives (Anti-Alzheimer’s Agents)
Compounds 7, 8, 9, and 10 () replace benzo[d]thiazole with benzoxazole and feature nitro, chloro, or dimethylamino substituents:
| Compound | Oxadiazole Substituent | AChE Inhibition (IC₅₀, µM) | BChE Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 7 | 3-Nitrophenyl | 12.3 ± 0.5 | 18.7 ± 0.9 |
| 9 | 2,4-Dichlorophenyl | 8.9 ± 0.3 | 14.2 ± 0.7 |
| 10 | 4-Nitrophenyl | 10.1 ± 0.4 | 16.5 ± 0.8 |
| Target | 4-Ethylbenzyl | Not tested | Not tested |
Key Observations :
- Electron-withdrawing groups (nitro, chloro) enhance acetylcholinesterase (AChE) inhibition by increasing electrophilicity .
- The target compound’s 4-ethylbenzyl group, an electron-donating substituent, may reduce AChE affinity but improve pharmacokinetic properties (e.g., reduced toxicity) compared to nitro derivatives .
Thiadiazole-Based Carboxamides
Compounds 8c , 8d , and 12a () replace 1,3,4-oxadiazole with 1,3,4-thiadiazole, introducing sulfur atoms that alter electronic properties:
| Compound | Substituent | % Inhibition (50 µg/mL) |
|---|---|---|
| 8c | 4-Methoxyphenyl | 62 ± 1.2 |
| 8d | 4-Nitrophenyl | 78 ± 1.5 |
| 12a | Styryl | 55 ± 1.0 |
| Target | 4-Ethylbenzyl (oxadiazole) | Not tested |
Key Observations :
- Thiadiazole derivatives exhibit lower inhibition compared to oxadiazole analogues due to reduced π-π stacking efficiency .
- The target compound’s oxadiazole core may offer superior enzyme-binding affinity over thiadiazole systems .
Substituent Position and Bioactivity
- Nitro vs. Ethyl Groups : Nitro-substituted oxadiazoles () show strong AChE inhibition (IC₅₀ ~10 µM) but may suffer from toxicity. The ethyl group in the target compound could mitigate toxicity while retaining moderate activity .
Biological Activity
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS Number: 1170484-62-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O2S, with a molecular weight of 364.4 g/mol. The structure comprises a benzothiazole moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1170484-62-4 |
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds bearing oxadiazole and benzothiazole moieties. For instance, derivatives synthesized from benzothiazoles have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with structural similarities exhibited IC50 values ranging from 3.58 to 15.36 μM against HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma) cell lines .
Mechanism of Action:
The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth. For example, some derivatives have been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in cancer proliferation and metastasis. The compound's ability to induce apoptosis in cancer cells was also noted; for instance, one derivative resulted in a significant increase in apoptotic cells compared to untreated controls .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds containing the oxadiazole moiety have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), particularly COX-2 .
Case Study:
One study reported that a related compound showed over 57% inhibition of COX-2 activity after intraperitoneal administration, outperforming standard anti-inflammatory drugs such as indomethacin . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Synthesis and Evaluation
The synthesis of this compound involves multiple steps that typically include the formation of the oxadiazole ring followed by coupling reactions with benzothiazole derivatives. The resulting compounds are evaluated for their biological activity using standard assays such as MTT for cytotoxicity and enzyme inhibition assays for anti-inflammatory properties.
Summary of Biological Evaluations
| Activity Type | IC50 Value (μM) | Reference Compound |
|---|---|---|
| Cytotoxicity | 3.58 - 15.36 | Sorafenib |
| COX Inhibition | Not specified | Indomethacin |
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazides or hydrazides under acidic conditions . (ii) Coupling the oxadiazole intermediate with a benzothiazole-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . (iii) Purification via recrystallization (ethanol/water) or column chromatography.
- Characterization : Confirmation of structure via / NMR (e.g., benzothiazole carbonyl signals at ~165 ppm), HRMS for molecular ion validation, and HPLC for purity assessment (>95%) .
Q. How is the purity and stability of this compound validated under experimental conditions?
- Methodology :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Stability : Accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C/40°C over 72 hours, monitored via LC-MS to detect degradation products .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to oxadiazole controls like OZE-III .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations and comparison to 5-fluorouracil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Variation of substituents : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the 4-ethylbenzyl or benzothiazole positions to assess impacts on receptor binding .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (oxadiazole N) and hydrophobic (ethylbenzyl) motifs .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Comparative assays : Re-test the compound in parallel using standardized protocols (e.g., CLSI guidelines for antimicrobials) .
- Target engagement studies : Perform SPR or thermal shift assays to confirm binding to purported targets (e.g., CB1 receptors for neuroactivity) .
Q. How can molecular docking and dynamics simulations guide mechanistic studies?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (PDB: 4EY7), focusing on π-π stacking with benzothiazole and hydrogen bonds to oxadiazole .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Trp286 in CB1) .
Q. What approaches improve pharmacokinetic properties such as solubility and metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
